molecular formula C8H10N2S B3385396 4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 630119-07-2

4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No. B3385396
CAS RN: 630119-07-2
M. Wt: 166.25 g/mol
InChI Key: KHXBVICOCXKUMW-UHFFFAOYSA-N
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Description

Thiazole is a type of organic compound that has a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is a basic scaffold found in many natural compounds and synthetic drugs .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For example, one study described the synthesis of thiazole-based heterocyclic scaffolds by reacting 2-hydrazinyl-4-aryl-1,3-thiazole with phthalic anhydride .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The aromaticity of thiazoles is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been used in the synthesis of various compounds with biological activities . For instance, thiazole and sulfonamide groups were combined to create new antibacterial agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 4-(1,3-Thiazol-2-yl)aniline, it has a molecular weight of 176.24 and is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for “4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine” is not available, thiazoles are known to have a wide range of biological activities. They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Safety and Hazards

The safety data sheet for a related compound, [4-(1,3-Thiazol-2-yl)phenyl]methylamine, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new compounds related to thiazole is a promising area of research due to their broad applications in different fields. Future work could involve modifying thiazole-based compounds at different positions to generate new molecules with potent biological activities .

properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1,5-6,9H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXBVICOCXKUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582427
Record name 4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

630119-07-2
Record name 4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 3
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 4
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine

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